molecular formula C21H21N3O2 B11411503 3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11411503
M. Wt: 347.4 g/mol
InChI Key: CPVCTGBFTQTBMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one belongs to the pyrrolo[3,4-c]pyrazol-one family, a class of heterocyclic molecules characterized by fused pyrrole and pyrazole rings. The target molecule features:

  • A 2-hydroxyphenyl substituent at position 3, which may enhance hydrogen-bonding interactions.
  • A 4-methylphenyl group at position 4, contributing to lipophilicity.
  • A propyl chain at position 5, influencing conformational flexibility.

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C21H21N3O2/c1-3-12-24-20(14-10-8-13(2)9-11-14)17-18(22-23-19(17)21(24)26)15-6-4-5-7-16(15)25/h4-11,20,25H,3,12H2,1-2H3,(H,22,23)

InChI Key

CPVCTGBFTQTBMM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Role of Catalysts

  • Co₃O₄ nanoparticles : Provide Lewis acid sites for polarizing carbonyl groups, lowering activation energy by 15–20 kcal/mol.

  • Ionic liquids : Stabilize charged intermediates via electrostatic interactions, reducing side reactions.

Substituent Effects

  • 4-Methylphenyl group : Electron-donating methyl enhances electrophilicity at the benzaldehyde carbonyl, increasing reaction rate by 40% compared to unsubstituted analogs.

  • Propyl chain : Longer alkyl chains (e.g., propyl vs. ethyl) improve solubility in apolar solvents, facilitating crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone derivative.

Scientific Research Applications

Structural Characteristics

The compound is characterized by a dihydropyrrolo-pyrazolone framework, which contributes to its diverse biological activities. The presence of hydroxyl and methyl groups enhances its chemical reactivity and potential interactions with biological targets. The molecular formula is C20H22N2O2, with a molecular weight of approximately 310.39 g/mol.

Research indicates that compounds similar to 3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one exhibit various biological activities, including:

  • Anti-inflammatory Properties : The presence of hydroxyl groups may contribute to the inhibition of inflammatory pathways.
  • Antioxidant Activity : The compound's structure allows it to scavenge free radicals, potentially reducing oxidative stress.
  • Anticancer Potential : Preliminary studies suggest that related compounds can inhibit cancer cell proliferation through various mechanisms.

Table 1: Summary of Biological Activities

Activity TypeDescription
Anti-inflammatoryInhibition of pro-inflammatory cytokines and pathways
AntioxidantScavenging of reactive oxygen species
AnticancerInduction of apoptosis in cancer cells; inhibition of tumor growth

Table 2: Synthesis Overview

MethodKey ReagentsYield (%)
CondensationAldehydes, hydrazines>80
SubstitutionAlkyl halides, nucleophiles>75

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of structurally related compounds on human cancer cell lines. The results demonstrated that these compounds could induce apoptosis and inhibit cell proliferation through the modulation of signaling pathways involved in cell survival and death.

Case Study 2: Anti-inflammatory Effects

Another research project focused on evaluating the anti-inflammatory properties of similar compounds in vitro. The findings indicated a significant reduction in the production of pro-inflammatory cytokines when treated with these compounds, suggesting their potential for therapeutic use in inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares the target compound with four structurally related analogs:

Compound Name Substituents (Positions 3, 4, 5) Molecular Formula Molar Mass (g/mol) Key Features
3-(2-Hydroxyphenyl)-4-(4-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one (Target) 2-hydroxyphenyl, 4-methylphenyl, propyl C₂₂H₂₃N₃O₂ 373.45 Balanced lipophilicity and hydrogen-bonding potential.
4-(4-Chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one 2-hydroxyphenyl, 4-chlorophenyl, 3-methoxypropyl C₂₁H₂₀ClN₃O₃ 397.85 Chlorine atom increases electronegativity; methoxy group enhances solubility.
4-(3-Fluorophenyl)-3-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one 4-methylphenyl, 3-fluorophenyl, phenyl C₂₅H₂₀FN₃O 409.45 Fluorine improves metabolic stability; phenyl group adds rigidity.
3-(2-Hydroxyphenyl)-5-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one 2-hydroxyphenyl, 3,4,5-trimethoxyphenyl, phenethyl C₂₉H₂₈N₃O₅ 508.56 Trimethoxy groups may enhance binding to aromatic receptors (e.g., kinases).

Key Structural and Functional Insights

Hydrogen-Bonding Capacity: The 2-hydroxyphenyl group in the target compound and provides a hydrogen-bond donor/acceptor site, critical for interactions with biological targets like enzymes. In contrast, the 3-fluorophenyl group in lacks this capability but offers improved pharmacokinetic properties due to fluorine’s electronegativity.

The phenethyl substituent in significantly increases molecular weight and lipophilicity, which may affect membrane permeability.

The 3,4,5-trimethoxyphenyl group in provides electron-donating methoxy groups, which could enhance π-π stacking interactions in protein binding.

Methodological Considerations in Comparative Studies

Crystallography and Refinement

  • Tools like SHELX and WinGX are widely used for crystallographic analysis of similar compounds. For example, SHELXL refines small-molecule structures with high precision, critical for confirming the stereochemistry of dihydropyrrolo[3,4-c]pyrazol-one derivatives.

Molecular Docking and Screening

  • Glide docking software has been employed to predict binding modes of analogs like and to targets such as kinases or G-protein-coupled receptors. Glide’s accuracy in pose prediction (RMSD <1 Å in 50% of cases) makes it suitable for virtual screening of these derivatives.

Biological Activity

The compound 3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a member of the pyrazole family, known for its diverse biological activities. Pyrazole derivatives have been extensively studied due to their potential therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₈H₁₈N₂O
  • Molecular Weight : 290.35 g/mol

The presence of hydroxyl and aromatic groups in its structure suggests potential interactions with biological targets, enhancing its pharmacological profile.

1. Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study reported that certain pyrazole derivatives reduced TNF-α levels by up to 85% at concentrations of 10 µM, indicating a strong anti-inflammatory potential .

2. Anticancer Activity

The anticancer properties of pyrazole derivatives are well-documented. A study indicated that similar compounds showed IC50 values ranging from 0.31 to 0.71 µM against HEPG2 human cancer cell lines, significantly outperforming standard drugs like erlotinib . The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and angiogenesis.

3. Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies demonstrated effective inhibition against various bacterial strains, including E. coli and Bacillus subtilis, with some compounds showing activity comparable to standard antibiotics . The compound's structural features may enhance its ability to penetrate bacterial membranes.

Data Table: Summary of Biological Activities

Activity TypeTest MethodologyResultsReference
Anti-inflammatoryCytokine inhibition assayUp to 85% reduction in TNF-α at 10 µM
AnticancerIC50 against HEPG2 cell linesIC50 range: 0.31 - 0.71 µM
AntimicrobialDisc diffusion methodEffective against E. coli, Bacillus

Case Study 1: Anti-inflammatory Effects

In a controlled study involving carrageenan-induced edema in mice, a derivative similar to our compound was administered at varying doses. The results indicated a dose-dependent reduction in inflammation markers compared to the control group treated with indomethacin . This suggests that the compound could be a viable candidate for developing new anti-inflammatory drugs.

Case Study 2: Antitumor Activity

A series of synthesized pyrazole derivatives were tested for their effects on cancer cell lines. Among them, one derivative demonstrated potent dual inhibition of EGFR and VEGFR-2 pathways with an IC50 of 0.06 µM for EGFR, highlighting its potential as an anticancer agent . This aligns with findings that indicate the importance of targeting multiple pathways in cancer therapy.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one, and how can side reactions be minimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with diketones or via palladium-catalyzed cross-coupling for aryl substitutions. A critical step is refluxing in xylene with oxidizing agents like chloranil (1.4 mmol) for 25–30 hours, followed by NaOH wash and methanol recrystallization . To minimize side reactions (e.g., over-oxidation), optimize reaction time, use inert atmospheres, and employ TLC/HPLC monitoring .

Q. Which analytical techniques are recommended for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR : Confirm regiochemistry of the pyrrolo-pyrazole core and substituent positions.
  • HPLC : Assess purity (>95% recommended for biological assays) using C18 columns with methanol/water gradients .
  • X-ray crystallography : Resolve stereochemical ambiguities (e.g., dihedral angles in fused rings) as demonstrated for structurally related compounds .
  • FTIR : Identify hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be systematically addressed?

  • Methodological Answer : Contradictions may arise from variations in:

  • Assay conditions : Standardize cell lines (e.g., MCF-7 vs. HeLa), incubation times, and solvent controls (DMSO <0.1%).
  • Compound purity : Re-evaluate via HPLC and mass spectrometry to rule out degradation products .
  • Structural analogs : Compare with metabolites like 4-[4-(3-hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1H-pyrrolo[3,4-c]pyrazol-5-yl]benzoic acid, which may share targets .

Q. What experimental design principles apply to evaluating this compound’s anticancer mechanisms?

  • Methodological Answer :

  • In vitro assays : Use dose-response curves (0.1–100 µM) for IC₅₀ determination in apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .
  • Target identification : Perform kinase inhibition profiling or thermal shift assays to identify binding partners.
  • Controls : Include positive controls (e.g., doxorubicin) and vehicle-only groups. Replicate experiments across ≥3 independent trials .

Q. How can computational methods predict environmental persistence and ecological risks of this compound?

  • Methodological Answer :

  • QSAR models : Estimate biodegradability (e.g., BIOWIN) and bioaccumulation potential (logP ~3.5).
  • Degradation studies : Simulate hydrolysis (pH 7–9) and photolysis (UV-Vis spectra) to identify breakdown products .
  • Toxicity assays : Use Daphnia magna or algal growth inhibition tests for LC₅₀/EC₅₀ values .

Methodological Guidance for Challenging Scenarios

Q. How to resolve spectral data contradictions (e.g., NMR vs. computational predictions)?

  • Recalculate DFT-based NMR chemical shifts (B3LYP/6-311+G(d,p)) and compare with experimental data. Consider dynamic effects (e.g., tautomerism) in DMSO-d₆ vs. CDCl₃ .

Q. What strategies improve yield in large-scale synthesis?

  • Transition from batch to flow chemistry for exothermic steps. Optimize catalyst loading (e.g., Pd(OAc)₂ at 2 mol%) and solvent recycling .

Q. How to design structure-activity relationship (SAR) studies for analog development?

  • Systematically modify substituents:

  • Replace 4-methylphenyl with electron-withdrawing groups (e.g., -CF₃) to enhance target binding.
  • Shorten the propyl chain to reduce logP .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.